Enhanced Lipophilicity (LogP) Differentiation: 5-Methoxy-1-(trifluoromethyl)-1-indanol vs. Unsubstituted 1-Indanol
5-Methoxy-1-(trifluoromethyl)-1-indanol exhibits a significantly higher lipophilicity (LogP = 2.39–2.40) compared to unsubstituted 1-indanol (LogP = 1.67) . This increase of approximately 0.72 LogP units corresponds to a roughly five-fold higher theoretical octanol-water partition coefficient, indicating enhanced membrane permeability potential. The differentiation is driven by the combined hydrophobic contributions of the CF3 group and the methoxy moiety.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.39–2.40 |
| Comparator Or Baseline | 1-Indanol: LogP = 1.67 |
| Quantified Difference | ΔLogP ≈ 0.72 (approximately 5-fold increase in calculated P) |
| Conditions | Calculated/experimental LogP values; experimental context: standard shake-flask or computational prediction (XLogP3) |
Why This Matters
Higher LogP may correlate with improved passive membrane permeability in cellular assays, a critical selection criterion for central nervous system (CNS)-penetrant or orally bioavailable lead compounds.
